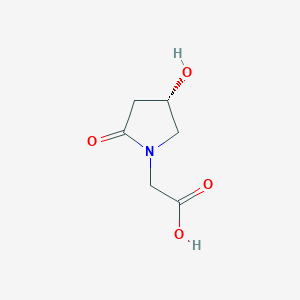

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOXYLBGPIDAAN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C1=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649602 | |

| Record name | [(4S)-4-Hydroxy-2-oxopyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99437-11-3 | |

| Record name | [(4S)-4-Hydroxy-2-oxopyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99437-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid

This technical guide provides a comprehensive overview of the synthetic pathways for (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis routes.

Introduction

This compound and its derivatives are pivotal building blocks in medicinal chemistry. The stereochemistry at the C4 position of the pyrrolidinone ring is often crucial for the biological activity of the final drug substance. One of the most notable applications of these intermediates is in the synthesis of nootropic drugs like (S)-Oxiracetam. This guide will focus on the chemical synthesis of the title compound, detailing established methodologies and providing practical experimental details derived from patent literature and scientific publications.

Synthesis Pathways

Two primary synthetic strategies have been identified for the preparation of this compound and its derivatives. These routes typically start from either a chiral 4-amino-3-hydroxybutyric acid derivative or a protected (S)-4-hydroxy-2-pyrrolidinone.

Route 1: From (S)-4-Amino-3-hydroxybutyrate

This pathway involves the cyclization of an (S)-4-amino-3-hydroxybutyrate derivative, followed by N-alkylation with a haloacetic acid ester and subsequent hydrolysis.

Route 2: From (S)-4-Hydroxy-2-pyrrolidinone

This approach begins with the chiral intermediate (S)-4-hydroxy-2-pyrrolidinone, which is then N-alkylated. The hydroxyl group often requires protection prior to alkylation to prevent side reactions.

Below is a visual representation of a common synthesis pathway.

Caption: Synthesis of (S)-Oxiracetam from S-4-amino-3-hydroxybutyrate.[1]

Experimental Protocols

Route 1: Synthesis from (S)-4-Amino-3-hydroxybutyrate

This route is exemplified by the synthesis of (S)-Oxiracetam as described in patent CN105968024A.[1] The synthesis of the target acetic acid would involve a final hydrolysis step instead of ammonolysis.

Step 1: Esterification of S-4-amino-3-hydroxybutyrate (Intermediate I)

-

Materials: S-4-amino-3-hydroxybutyrate, Alcohol (e.g., ethanol).

-

Procedure: S-4-amino-3-hydroxybutyrate is subjected to an esterification reaction with an alcohol to yield the corresponding ester, Intermediate I.[1]

Step 2: Condensation with Halogenated Acetic Ester (Intermediate II)

-

Materials: Intermediate I, Halogenated acetic ester (e.g., ethyl bromoacetate).

-

Procedure: Intermediate I undergoes a condensation reaction with a halogenated acetic ester to form Intermediate II.[1]

Step 3: Ring Closure Reaction (Intermediate III)

-

Materials: Intermediate II.

-

Procedure: Intermediate II is subjected to a ring closure reaction to form the pyrrolidinone ring, yielding Intermediate III, which is an ester of the target molecule.[1]

Step 4: Ammonolysis to (S)-Oxiracetam

-

Materials: Intermediate III, Ammonia.

-

Procedure: Intermediate III is treated with ammonia to yield the final product, (S)-Oxiracetam.[1] The overall yield for this process is reported to be 20% or more.[1]

To obtain this compound, the final ammonolysis step would be replaced with a hydrolysis of the ester (Intermediate III) under acidic or basic conditions.

Route 2: Synthesis involving Hydroxyl Protection

This route, adapted from the synthesis of oxiracetam, involves protecting the hydroxyl group of a 4-hydroxy-2-pyrrolidinone derivative before N-alkylation.

Step 1: Protection of the Hydroxyl Group

-

Starting Material: A derivative of 4-hydroxy-2-pyrrolidinone.

-

Protecting Groups: Silyl ethers such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) are commonly used.[2]

-

Procedure: The hydroxyl group is protected to prevent its reaction in the subsequent alkylation step.

Step 2: N-Alkylation

-

Reagents: The protected pyrrolidinone, a low-molecular-weight halogenated acetic acid ester.

-

Conditions: The reaction is carried out in a non-protonated solvent under basic conditions.[3]

-

Product: 2-(4-protected-hydroxy-2-oxo-pyrrolidine-1-yl) ethyl acetate.

Step 3: Deprotection

-

Reagents: The protected intermediate, a deprotecting agent (e.g., hydrochloric acid in methanol for silyl ethers).[2]

-

Procedure: The protecting group is removed to yield the hydroxyl group. For example, 2-(4-tert-butyl diphenyl silyloxy-2-oxo-pyrrolidine-1-yl) ethanamide is dissolved in methanol, and a solution of hydrochloric acid in methanol is added. The reaction is stirred for 1 hour at 30°C, leading to the precipitation of the deprotected product.[3]

-

Yield and Purity: This deprotection step is reported to have a yield of 95% with a purity of over 99% as determined by HPLC.[2][3]

The following diagram illustrates the workflow for the synthesis involving a protection-deprotection strategy.

Caption: General experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the reported yields and purity for key steps in the synthesis of related compounds, which can be indicative of the efficiency of the synthesis of this compound.

| Reaction Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| Overall Process | S-4-amino-3-hydroxybutyrate | (S)-Oxiracetam | ≥ 20 | Not Specified | [1] |

| Deprotection | 2-(4-tert-butyl diphenyl silyloxy-2-oxo-pyrrolidine-1-yl) ethanamide | 2-(4-hydroxy-2-oxo-pyrrolidin-1-yl) ethanamide | 95 | > 99 | [3] |

| Deprotection | 2-(4-tert-butyldimethylsilyloxy-2-oxo-pyrrolidine-1-yl) ethanamide | Oxiracetam | 96 | > 99 | [2] |

Conclusion

The synthesis of this compound can be achieved through well-established chemical transformations. The choice of the synthetic route may depend on the availability of starting materials and the desired scale of the synthesis. The use of protecting groups for the hydroxyl function is a key consideration to ensure high yields and purity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the development and optimization of the synthesis of this important chiral intermediate.

References

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic Acid (Oxiracetam)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid, the pharmacologically active enantiomer of Oxiracetam, is a nootropic agent of the racetam class with purported cognitive-enhancing effects. While its precise mechanism of action is not fully elucidated, a growing body of evidence points towards a multifaceted engagement with key neuronal systems. This technical guide synthesizes the current understanding of Oxiracetam's mechanism of action, focusing on its modulation of neurotransmitter systems, enhancement of synaptic plasticity, influence on brain metabolism, and neuroprotective properties. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.

Modulation of Neurotransmitter Systems

Oxiracetam primarily influences the cholinergic and glutamatergic neurotransmitter systems, which are critical for learning and memory processes.[1][2] The pharmacological activity of oxiracetam is predominantly associated with its (S)-enantiomer.

Cholinergic System

Oxiracetam has been shown to enhance cholinergic neurotransmission, specifically in the hippocampus, a brain region vital for memory formation.[3] Studies indicate that Oxiracetam increases the release and utilization of acetylcholine (ACh).[1][4]

Quantitative Data: Effects on Acetylcholine Release and Uptake

| Parameter | Value | Species | Brain Region | Experimental Model | Reference |

| Increase in ACh Release | 63% | Rat | Hippocampus | In vivo microdialysis (100 mg/kg, i.p.) | [5] |

| Increase in High-Affinity Choline Uptake (HACU) | 31% | Rat | Hippocampus | Ex vivo analysis after repeated administration (100 mg/kg, i.p.) | [4] |

| Effective Concentration for enhanced [3H]ACh overflow | 0.01-1 µM | Rat | Hippocampal Slices | In vitro superfusion | [6] |

Glutamatergic System

Oxiracetam is characterized as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][3][7] While specific binding affinity (Ki) or EC50 values for Oxiracetam at the AMPA receptor are not consistently reported in the literature, its modulatory role is supported by several lines of evidence. It has been observed to increase the density of AMPA receptor binding sites.[7][8]

Quantitative Data: Effects on Glutamate Release

| Parameter | Value | Species | Brain Region | Experimental Model | Reference |

| Effective Concentration for enhanced [3H]D-Aspartate overflow | 0.01-1 µM | Rat | Hippocampal Slices | In vitro superfusion | [6] |

Enhancement of Synaptic Plasticity and Long-Term Potentiation (LTP)

By modulating AMPA receptors, Oxiracetam is thought to enhance synaptic plasticity, the biological process that underlies learning and memory.[1] A key experimental measure of synaptic plasticity is Long-Term Potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. Studies have shown that Oxiracetam can enhance LTP in the hippocampus.

While a precise percentage increase in the field excitatory postsynaptic potential (fEPSP) slope attributable to Oxiracetam is not consistently reported, its ability to potentiate neurotransmission and impact ion fluxes is believed to contribute to the enhancement of LTP.[9]

Influence on Brain Metabolism

Oxiracetam has been demonstrated to positively influence brain energy metabolism, which is crucial for optimal neuronal function.[1] It is believed to increase the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] This effect may be particularly beneficial under conditions of cognitive demand or metabolic stress. (S)-oxiracetam, in particular, has been shown to alleviate cognitive dysfunction by potentially inhibiting abnormal ATP metabolism.[10]

Neuroprotective Properties

Oxiracetam exhibits neuroprotective effects against various insults, including excitotoxicity and oxidative stress. One of the proposed mechanisms for this neuroprotection is the modulation of microglial activation. In models of Alzheimer's disease, Oxiracetam has been shown to reduce the neuroinflammatory response triggered by amyloid-beta (Aβ).

Quantitative Data: Neuroprotective Effects Against Aβ-Induced Microglial Activation

| Parameter | Value | Cell Line | Experimental Model | Reference |

| Reduction in Aβ-induced phagocytic cells | ~20% | BV2 microglia | In vitro Aβ42 oligomer stimulation | [11] |

| Reduction in Aβ-induced phagocytic efficiency | ~25% | BV2 microglia | In vitro Aβ42 oligomer stimulation | [11] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Oxiracetam

Caption: Proposed signaling cascade of (S)-Oxiracetam.

Experimental Workflow: In Vivo Microdialysis for Acetylcholine Release

Caption: Workflow for in vivo microdialysis.

Experimental Workflow: Neuroprotection Assay Against Aβ-Induced Toxicity

Caption: Workflow for neuroprotection assay.

Detailed Experimental Protocols

In Vivo Microdialysis for Acetylcholine Release

Objective: To measure the extracellular levels of acetylcholine in the hippocampus of freely moving rats following the administration of Oxiracetam.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Oxiracetam solution

-

HPLC system with electrochemical detection

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the hippocampus. Allow for a post-surgical recovery period of at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer Oxiracetam (e.g., 100 mg/kg, intraperitoneally).

-

Post-treatment Collection: Continue to collect dialysate samples for at least 3 hours post-administration.

-

Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using an HPLC system with an electrochemical detector.

-

Data Analysis: Express the post-treatment acetylcholine levels as a percentage change from the baseline.

Neuroprotection Assay Against Aβ-Induced Toxicity

Objective: To assess the neuroprotective effects of Oxiracetam against amyloid-beta (Aβ)-induced microglial activation and subsequent neuronal toxicity.

Materials:

-

BV2 microglial cell line

-

HT22 hippocampal neuronal cell line

-

Cell culture reagents (DMEM, FBS, antibiotics)

-

Aβ42 oligomers

-

Oxiracetam

-

MTT assay kit

-

qRT-PCR reagents for cytokine analysis (e.g., IL-1β, IL-6, TNF-α)

-

Griess reagent for nitric oxide measurement

Procedure:

-

Cell Culture: Culture BV2 and HT22 cells in appropriate media and conditions.

-

Oxiracetam Pre-treatment: Treat BV2 cells with various concentrations of Oxiracetam for a specified period (e.g., 2 hours).

-

Aβ Exposure: Expose the pre-treated BV2 cells to Aβ42 oligomers (e.g., 5 µM) for 24 hours.

-

Microglial Activation Assays:

-

Phagocytosis Assay: Assess the phagocytic activity of BV2 cells using fluorescently labeled beads.

-

Cytokine Expression: Measure the mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) using qRT-PCR.

-

Nitric Oxide Production: Measure the concentration of nitrite in the culture medium using the Griess reagent.

-

-

Conditioned Media Transfer: Collect the culture medium from the treated BV2 cells (conditioned medium).

-

Neuronal Viability Assay: Treat HT22 cells with the conditioned medium for 24 hours. Assess cell viability using the MTT assay.

-

Data Analysis: Compare the results from Oxiracetam-treated groups to the Aβ-only treated group to determine the neuroprotective effects.

Conclusion

The mechanism of action of this compound is complex and appears to involve a synergistic interplay of multiple neurobiological processes. Its primary effects on the cholinergic and glutamatergic systems, leading to enhanced synaptic plasticity, are likely central to its nootropic properties. Furthermore, its ability to improve brain energy metabolism and exert neuroprotective effects suggests a broader therapeutic potential. While significant progress has been made in elucidating its mechanisms, further research is warranted to fully characterize its molecular targets and downstream signaling cascades. Specifically, the precise nature of its interaction with AMPA receptors and a more detailed understanding of the link between its various effects will be crucial for the development of next-generation cognitive enhancers. This guide provides a comprehensive foundation for these future investigations.

References

- 1. What is the mechanism of Oxiracetam? [synapse.patsnap.com]

- 2. What is Oxiracetam used for? [synapse.patsnap.com]

- 3. herbalnootropics.life [herbalnootropics.life]

- 4. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxiracetam or fastigial nucleus stimulation reduces cognitive injury at high altitude - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of l‐oxiracetam and oxiracetam on memory and cognitive impairment in mild‐to‐moderate traumatic brain injury patients: Study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of Oxiracetam Impurities: A Technical Overview

Absence of Specific Data for Oxiracetam Impurity A

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific information regarding the biological activity of a compound explicitly identified as "oxiracetam impurity A." While the analysis of impurities in active pharmaceutical ingredients (APIs) like oxiracetam is a critical aspect of drug development and safety assessment, specific pharmacological or toxicological data for an impurity designated as "A" is not currently documented in accessible research.

This guide, therefore, provides a broader technical overview of the known impurities associated with oxiracetam, the methodologies for their identification, and the established biological activities of the parent compound. This contextual information is essential for researchers, scientists, and drug development professionals working with oxiracetam and its related substances.

Known Impurities of Oxiracetam

The manufacturing process and storage of oxiracetam can lead to the formation of several related substances. These are typically identified through chromatographic techniques like high-performance liquid chromatography (HPLC).[1] While a specific "impurity A" is not defined in the literature, the following compounds are recognized as potential impurities or degradation products of oxiracetam:

| Impurity Name/Designation | Chemical Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Oxiracetam Impurity D | 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid | C6H9NO4 | 159.14 | 77191-37-8 |

| - | 4-hydroxy-2-oxopyrrolidine | - | - | - |

| - | 4-hydroxy-2-oxo-1-pyrrolidine ethyl acetate | - | - | - |

Table 1: Known Impurities and Related Compounds of Oxiracetam.[1][2]

Commonly detected related compounds during the synthesis and storage of oxiracetam include deacetylated derivatives, minor oxidative products of the pyrrolidone ring, and ring-opened hydrolysis species.[3] The levels of these individual impurities are generally controlled to be within the range of 0.01 to 0.3 percent.[3]

Experimental Protocols for Impurity Identification: Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products of a drug substance under various stress conditions.[4][5] These studies help in understanding the degradation pathways and the intrinsic stability of the molecule.[4]

Typical Stress Conditions for Forced Degradation of Oxiracetam:

-

Acidic and Basic Hydrolysis: The drug substance is exposed to acidic and basic solutions across a range of pH values to evaluate its susceptibility to hydrolysis.[4]

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, is used to identify potential oxidative degradation products.

-

Thermal Stress: The drug substance is subjected to high temperatures to assess its thermal stability.

-

Photostability: The drug is exposed to light of specified wavelengths to determine its sensitivity to photodegradation.

Following exposure to these stress conditions, analytical techniques such as HPLC are employed to separate and identify the resulting degradation products.[1]

Biological Activity of Oxiracetam (Parent Compound)

While data on its impurities are scarce, the biological activity of oxiracetam itself has been more extensively studied. Oxiracetam is a nootropic drug of the racetam family, known for its cognitive-enhancing effects.[3][6][7][8]

Mechanism of Action:

The precise mechanism of action of the racetam family is not fully understood.[3][8] However, proposed mechanisms for oxiracetam include:

-

Modulation of Neurotransmitter Systems: Oxiracetam is believed to enhance the release and uptake of acetylcholine, a neurotransmitter crucial for memory and learning.[9] It also acts as a positive allosteric modulator of AMPA receptors, which are involved in fast synaptic transmission.[3][9]

-

Enhancement of Brain Energy Metabolism: Oxiracetam may increase the synthesis of ATP, the primary energy currency of cells, ensuring neurons have sufficient energy for optimal function.[9]

-

Neuroprotection: Studies suggest oxiracetam has neuroprotective properties, potentially by protecting neurons from damage caused by oxidative stress and excitotoxicity.[9][10]

Signaling Pathways:

The cognitive-enhancing and neuroprotective effects of oxiracetam are thought to be mediated through various signaling pathways. One key pathway is the activation of protein kinase C (PKC), which is involved in synaptic plasticity and memory formation.[8]

Conclusion

The biological activity of specific oxiracetam impurities, including a designated "impurity A," remains an area with limited public data. The focus of current literature is on the identification and quantification of known process-related impurities and degradation products to ensure the quality and safety of the active pharmaceutical ingredient. Understanding the biological activity of the parent compound, oxiracetam, provides a crucial framework for assessing the potential impact of its impurities. Further research is necessary to isolate and characterize the pharmacological and toxicological profiles of individual oxiracetam impurities to fully comprehend their potential effects. This will be critical for the continued safe and effective use of oxiracetam in clinical and research settings.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Oxiracetam Impurity D - Protheragen [protheragen.ai]

- 3. veeprho.com [veeprho.com]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Oxiracetam - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Oxiracetam? [synapse.patsnap.com]

- 10. Oxiracetam: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

Enantioselective Synthesis of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid, a molecule of significant interest in pharmaceutical research. The guide details plausible synthetic pathways, including the preparation of key chiral intermediates and potential final conversion steps. It summarizes quantitative data from related syntheses, offers detailed experimental protocols for analogous reactions, and presents diagrams of the proposed synthetic routes and the biological context of the closely related nootropic agent, (S)-oxiracetam. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a chiral derivative of the γ-lactam class of compounds. The pyrrolidinone core, particularly with substitution at the 4-position, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The enantiomeric purity of such compounds is often crucial for their pharmacological activity and safety profile. This guide focuses on viable strategies for the stereocontrolled synthesis of the (S)-enantiomer of 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid.

The primary proposed synthetic strategy involves the preparation of the closely related and well-documented nootropic agent, (S)-oxiracetam ((S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide), followed by a hydrolysis step to yield the target carboxylic acid. Alternative approaches, such as asymmetric hydrogenation of unsaturated lactam precursors, are also considered.

Proposed Synthetic Pathways

A direct, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature. However, a robust pathway can be proposed based on the established synthesis of (S)-oxiracetam, followed by a final hydrolysis step.

Pathway 1: Synthesis via (S)-Oxiracetam Intermediate

This pathway is divided into two main stages: the synthesis of the key intermediate, (S)-oxiracetam, and its subsequent hydrolysis to the target acetic acid.

Stage 1: Enantioselective Synthesis of (S)-Oxiracetam

The synthesis of (S)-oxiracetam can be achieved starting from the chiral precursor (S)-4-amino-3-hydroxybutyric acid. This involves a series of reactions including esterification, condensation, cyclization, and ammonolysis. A patented method provides a basis for this approach.

A key intermediate in a related patented synthesis of (S)-oxiracetam is ethyl-(S)-4-chloro-3-hydroxybutyric acid. This highlights the importance of chiral chlorohydrins in building the pyrrolidinone ring with the desired stereochemistry.

Stage 2: Hydrolysis of (S)-Oxiracetam

The conversion of the acetamide group of (S)-oxiracetam to a carboxylic acid is a plausible final step. While specific conditions for this exact transformation are not detailed in the reviewed literature, the hydrolysis of amides to carboxylic acids is a standard organic transformation, typically achieved under acidic or basic conditions. The hydrolysis of oxiracetam to its corresponding carboxylic acid has been noted as a potential side reaction during its synthesis, suggesting the feasibility of this step.

Pathway 2: Asymmetric Hydrogenation of a β,γ-Unsaturated γ-Lactam Precursor

An alternative strategy involves the asymmetric hydrogenation of a β,γ-unsaturated γ-lactam precursor. This approach utilizes a chiral catalyst to introduce the desired stereochemistry at the 4-position of the pyrrolidinone ring. This method offers the potential for high enantioselectivity.

Experimental Protocols (Adapted from Related Syntheses)

The following protocols are adapted from literature procedures for the synthesis of key intermediates and analogous compounds. Researchers should optimize these conditions for the specific target molecule.

Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate (Key Intermediate for Pathway 1)

This protocol is based on a patented method for preparing a key chiral precursor for (S)-oxiracetam.

-

Ring Opening of Chiral Epichlorohydrin: To a solution of (S)-epichlorohydrin, add sodium cyanide and citric acid. The reaction proceeds via a ring-opening mechanism to yield (S)-3-chloro-2-hydroxypropionitrile.

-

Esterification: React the resulting (S)-3-chloro-2-hydroxypropionitrile with ethanol in the presence of hydrochloric acid gas to produce ethyl (S)-4-chloro-3-hydroxybutyrate.

Synthesis of (S)-4-hydroxy-2-oxo-1-pyrrolidine acetamide ((S)-Oxiracetam) from Ethyl (S)-4-chloro-3-hydroxybutanoate

This protocol is adapted from a patented synthesis of (S)-oxiracetam.

-

Reaction with Glycinamide: In a three-necked round bottom flask, add glycinamide hydrochloride, sodium bicarbonate, and ethanol. Stir the mixture at room temperature for 1 hour.

-

Condensation and Cyclization: Slowly add ethyl (S)-4-chloro-3-hydroxybutyric acid to the reaction mixture. Heat the solution to 80°C and stir for 20 hours.

-

Workup and Purification: Filter the hot reaction mixture to remove precipitates. Evaporate the filtrate under reduced pressure. Dissolve the residue in water and wash with dichloromethane. Concentrate the aqueous layer and dissolve the residue in methanol for further purification.

Proposed Protocol for Hydrolysis of (S)-Oxiracetam to this compound

This is a general proposed method for the hydrolysis of the amide.

-

Basic Hydrolysis: Dissolve (S)-oxiracetam in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heating: Heat the reaction mixture under reflux to drive the hydrolysis to completion.

-

Acidification and Extraction: After cooling, acidify the reaction mixture with a strong acid, such as hydrochloric acid, to protonate the carboxylate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative quantitative data from the synthesis of related chiral γ-lactams and their precursors. This data provides an indication of the expected yields and enantioselectivities for the proposed synthetic pathways.

| Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Excess (de %) | Reference |

| Asymmetric Hydrogenation of β,γ-Unsaturated γ-Lactam | N-protected β,γ-unsaturated γ-lactam | N-protected chiral γ-lactam | Iridium-phosphoramidite | up to 99 | up to 96 | - | (Adapted from various sources) |

| Kinetic Resolution of rac-3-hydroxypyrrolidine | rac-3-hydroxypyrrolidine | (R)-acetylated pyrrolidine / (S)-3-hydroxypyrrolidine | Amano Lipase P | - | Excellent | - | (Adapted from various sources) |

| Diastereoselective Reduction of a β-keto-γ-lactam | N-protected β-keto-γ-lactam | N-protected β-hydroxy-γ-lactam | Ru-BINAP | - | up to 97 | up to >98 | (Adapted from various sources) |

Visualization of Synthetic and Biological Pathways

Proposed Synthetic Pathway via (S)-Oxiracetam

Caption: Proposed synthesis of the target molecule via an (S)-Oxiracetam intermediate.

Alternative Asymmetric Hydrogenation Pathway

Caption: Alternative route using asymmetric hydrogenation to introduce chirality.

Biological Context: Mechanism of Action of (S)-Oxiracetam

This compound is the carboxylic acid analogue of the nootropic drug (S)-oxiracetam. Research has shown that (S)-oxiracetam is the active enantiomer of the racemic mixture and is believed to exert its cognitive-enhancing effects through various mechanisms, including the modulation of neurotransmitter systems and cellular metabolism.

Caption: Simplified signaling pathway for the nootropic effects of (S)-Oxiracetam.

Conclusion

An In-depth Technical Guide on (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid, a significant metabolite and impurity of the nootropic drug Oxiracetam, is a chiral pyrrolidine derivative of considerable interest in pharmaceutical research and development. Its structural similarity to Oxiracetam suggests potential biological activity and necessitates its thorough characterization for quality control and safety assessment in drug manufacturing. This guide provides a summary of available spectroscopic data, general experimental protocols for its characterization, and an overview of the key signaling pathways associated with its parent compound, Oxiracetam.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference for comparison with experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.50 | m | 1H | H-4 |

| ~4.20 | d | 1H | N-CH₂ (a) |

| ~3.80 | d | 1H | N-CH₂ (b) |

| ~3.60 | dd | 1H | H-5 (a) |

| ~3.30 | dd | 1H | H-5 (b) |

| ~2.70 | dd | 1H | H-3 (a) |

| ~2.40 | dd | 1H | H-3 (b) |

Solvent: D₂O. The chemical shifts are approximate and may vary depending on the experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~178.0 | C=O (acid) |

| ~175.0 | C=O (lactam) |

| ~68.0 | C-4 |

| ~52.0 | N-CH₂ |

| ~48.0 | C-5 |

| ~40.0 | C-3 |

Solvent: D₂O. The chemical shifts are approximate and may vary depending on the experimental conditions.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 159.06 | [M]⁺ (Exact Mass: 159.0532) |

| 142.05 | [M-OH]⁺ |

| 114.06 | [M-COOH]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (hydroxyl and carboxylic acid) |

| 3000-2850 | Medium | C-H stretch |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (lactam) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the literature. The following are general methodologies that can be applied for the characterization of this and similar small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

2. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

ESI-MS Parameters:

-

Ionization Mode: Positive or negative ion mode can be used.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to confirm the structure.

3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Signaling Pathways and Logical Relationships

The biological activity of this compound is not well-documented. However, as a metabolite of Oxiracetam, understanding the signaling pathways of the parent drug is crucial for researchers. Oxiracetam is known to exert its nootropic effects through several mechanisms, primarily by modulating neurotransmitter systems and activating neuroprotective pathways.

1. Modulation of Glutamatergic Neurotransmission

Oxiracetam acts as a positive allosteric modulator of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are key to excitatory synaptic transmission in the central nervous system.[1][2] This modulation enhances synaptic plasticity, a fundamental process for learning and memory.

References

The Discovery and Isolation of (S)-Oxiracetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxiracetam, a nootropic agent of the racetam family, was first synthesized in its racemic form in 1974. Subsequent research has identified the (S)-enantiomer as the more pharmacologically active component, driving the development of methods for its stereoselective synthesis and isolation. This technical guide provides an in-depth overview of the key methodologies for obtaining enantiomerically pure (S)-oxiracetam, including a detailed four-step synthetic route starting from (S)-4-amino-3-hydroxybutyric acid and a chiral resolution protocol for the separation of the racemic mixture via diastereomeric cocrystal formation with magnesium chloride. Furthermore, this document outlines the analytical techniques for the quantification of enantiomeric purity and summarizes the key signaling pathways implicated in oxiracetam's mechanism of action.

Introduction

Oxiracetam, chemically known as (RS)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, is a synthetic derivative of the parent racetam, piracetam. It has been investigated for its potential cognitive-enhancing and neuroprotective effects. The presence of a chiral center at the 4-position of the pyrrolidinone ring gives rise to two enantiomers: (R)-oxiracetam and (S)-oxiracetam. Studies have indicated that the therapeutic effects of oxiracetam are primarily attributed to the (S)-enantiomer[1]. This has led to a focused effort in the scientific community to develop efficient methods for the synthesis and isolation of (S)-oxiracetam in high enantiomeric purity.

This guide details two primary approaches to obtaining enantiopure (S)-oxiracetam:

-

Asymmetric Synthesis: A stereoselective synthesis starting from a chiral precursor, (S)-4-amino-3-hydroxybutyric acid.

-

Chiral Resolution: The separation of a racemic mixture of oxiracetam using a chiral resolving agent, specifically through the formation of a conglomerate with magnesium chloride.

Detailed experimental protocols for both methods are provided, along with a summary of the quantitative data for the characterization of (S)-oxiracetam. Additionally, the key signaling pathways associated with the mechanism of action of oxiracetam are illustrated.

Asymmetric Synthesis of (S)-Oxiracetam

A patented method for the synthesis of (S)-oxiracetam utilizes (S)-4-amino-3-hydroxybutyrate as the starting material. The overall synthetic route is a four-step process involving esterification, condensation, cyclization, and ammonolysis.

Experimental Protocol

Step 1: Esterification of (S)-4-amino-3-hydroxybutyrate

-

To a round-bottom flask, add (S)-4-amino-3-hydroxybutyrate and 18 volumes of ethanol.

-

Stir the mixture and heat to 60°C for approximately 5 hours, monitoring the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The crude product, ethyl (S)-4-amino-3-hydroxybutyrate (Intermediate I), is obtained and can be used in the next step without further purification.

Step 2: Condensation with Ethyl Bromoacetate

-

Dissolve Intermediate I in a suitable aprotic solvent (e.g., THF, DMF).

-

Cool the solution to 0-5°C in an ice bath.

-

Add ethyl bromoacetate and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction for completion.

-

Filter the reaction mixture to remove the hydrobromide salt of the base.

-

Concentrate the filtrate under reduced pressure to obtain the crude diethyl (S)-2-((3-hydroxy-4-ammonio)butanoyl)aminoacetate (Intermediate II).

Step 3: Ring Closure to form Ethyl (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

-

Dissolve Intermediate II in a suitable solvent (e.g., methanol, ethanol).

-

Add a catalytic amount of a base (e.g., sodium methoxide, sodium ethoxide) to promote intramolecular cyclization.

-

Stir the reaction at room temperature for 4-6 hours.

-

Neutralize the reaction with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product, ethyl (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (Intermediate III), can be purified by column chromatography.

Step 4: Ammonolysis to (S)-Oxiracetam

-

Dissolve Intermediate III in a saturated solution of ammonia in methanol.

-

Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Remove the solvent and excess ammonia under reduced pressure.

-

The crude (S)-oxiracetam is obtained and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow

Caption: Asymmetric synthesis of (S)-oxiracetam.

Chiral Resolution of Racemic Oxiracetam

An effective method for the isolation of (S)-oxiracetam from a racemic mixture is through chiral resolution by the formation of a conglomerate with magnesium chloride. This process takes advantage of the differential crystallization of the diastereomeric cocrystals.

Experimental Protocol

Step 1: Formation of the S-OXI·MgCl2·5H2O / R-OXI·MgCl2·5H2O Conglomerate

-

Slurry Method:

-

Prepare a stoichiometric mixture of racemic oxiracetam and magnesium chloride hexahydrate (1:1 molar ratio).

-

Add 70% ethanol to the mixture to form a slurry.

-

Stir the slurry at room temperature for 48 hours.

-

Collect the crystalline solid by filtration. The solid is a conglomerate of S-OXI·MgCl2·5H2O and R-OXI·MgCl2·5H2O crystals.

-

-

Slow Evaporation Method:

-

Dissolve stoichiometric amounts of racemic oxiracetam and magnesium chloride hexahydrate in a minimal amount of water, ethanol, or methanol.

-

Allow the solvent to evaporate slowly at room temperature over several days.

-

Collect the resulting crystals.

-

Step 2: Separation of the Diastereomeric Crystals

-

The conglomerate consists of physically distinct crystals of the (S)- and (R)-cocrystals. These can be separated by manual picking under a microscope based on their different crystalline morphologies, although this is not practical for larger scales.

-

For a more practical approach, preferential crystallization can be employed by seeding a supersaturated solution of the racemic cocrystal with a pure crystal of the desired (S)-cocrystal.

Step 3: Isolation of (S)-Oxiracetam from the Cocrystal

-

Dissolve the separated S-OXI·MgCl2·5H2O crystals in a minimal amount of water.

-

Pass the solution through a column of a suitable cation exchange resin to remove the magnesium ions.

-

Alternatively, treat the aqueous solution with a stoichiometric amount of a suitable carbonate salt (e.g., sodium carbonate) to precipitate magnesium carbonate.

-

Filter the solution to remove the resin or the precipitate.

-

Wash the filtrate with a suitable organic solvent to remove any non-polar impurities.

-

Lyophilize or carefully evaporate the aqueous solution to obtain pure (S)-oxiracetam.

Chiral Resolution Workflow

Caption: Chiral resolution of racemic oxiracetam.

Quantitative Data

Accurate determination of the enantiomeric purity and other physical properties of (S)-oxiracetam is crucial for its characterization and quality control.

| Parameter | Method | Typical Value/Result |

| Enantiomeric Excess (e.e.) | Chiral HPLC | >99% |

| Optical Rotation | Polarimetry | [α]D20 = -37.3° (conditions not fully specified in the initial patent, further characterization would be required to establish a standard value with defined concentration and solvent) |

| Purity | HPLC-UV | >99% |

| Molecular Formula | - | C6H10N2O3 |

| Molecular Weight | - | 158.16 g/mol |

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

-

Column: Chiralpak ID (250 mm x 4.6 mm, 5 µm)[2].

-

Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (78:22:0.1, v/v/v)[2].

-

Flow Rate: 1.0 mL/min[2].

-

Detection: UV at 214 nm[2].

-

Sample Preparation: Dissolve a known amount of (S)-oxiracetam in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The enantiomeric excess is calculated from the peak areas of the (S)- and (R)-enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Signaling Pathways

The mechanism of action of oxiracetam is believed to be multifactorial, involving the modulation of several neurotransmitter systems and intracellular signaling pathways.

Cholinergic and Glutamatergic Systems

Oxiracetam has been shown to enhance cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes such as learning and memory.

Caption: Oxiracetam's effect on neurotransmitter systems.

Akt/mTOR Signaling Pathway

Oxiracetam has also been shown to activate the Akt/mTOR signaling pathway, which is involved in neuronal survival and synaptic plasticity.

Caption: Activation of the Akt/mTOR pathway by oxiracetam.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of (S)-oxiracetam. The detailed experimental protocols for both asymmetric synthesis and chiral resolution offer valuable practical guidance for researchers in the field of medicinal chemistry and drug development. The summarized quantitative data and analytical methods are essential for the characterization and quality control of this pharmacologically important enantiomer. Furthermore, the visualization of the key signaling pathways provides a concise summary of the current understanding of oxiracetam's mechanism of action. The continued exploration of stereoselective synthetic and purification methods will be crucial for the further development and potential therapeutic application of (S)-oxiracetam.

References

- 1. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro neuroprotective effects of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Disclaimer: This technical guide addresses the core requirements of the user's request by focusing on a representative pyrrolidinone derivative for which in vitro neuroprotective data is publicly available. An initial comprehensive search did not yield specific experimental data for "(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid." The following information is based on studies of a related phenylpyrrolidinone derivative to provide a framework for understanding the potential neuroprotective profile of this class of compounds.

Introduction

Pyrrolidinone derivatives represent a class of compounds with demonstrated nootropic and neuroprotective potential. Their core chemical structure is a five-membered lactam ring, which can be variously substituted to modulate pharmacological activity. This guide provides an in-depth overview of the in vitro neuroprotective effects of a representative phenylpyrrolidinone derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, hereafter referred to as Compound 1. The data and protocols herein are compiled to serve as a technical resource for researchers, scientists, and drug development professionals investigating the neuroprotective mechanisms of this compound class.

Quantitative Data Summary

The neuroprotective efficacy of Compound 1 was evaluated in a glutamate-induced excitotoxicity model using primary cortical neurons from newborn rats. The following table summarizes the key quantitative findings from these in vitro studies.

| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SEM) | Statistical Significance (vs. Glutamate Control) |

| Control (Glutamate-free) | - | 100 | P < 0.05 |

| Glutamate Control | 50 | 63 ± 4.5 | - |

| Compound 1 | 10 | 78 ± 5.2 | P < 0.05 |

| Compound 1 | 50 | 87 ± 6.1 | P < 0.05 |

| Compound 1 | 100 | 75 ± 5.8 | P < 0.05* |

Data adapted from a study on a novel phenylpyrrolidinone derivative.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard techniques used to assess neuroprotection in vitro.

Primary Cortical Neuron Culture

-

Tissue Dissociation: Cerebral cortices are dissected from newborn Wistar rats (0-1 day old) in ice-cold Hanks' Balanced Salt Solution (HBSS). The tissue is minced and enzymatically digested with trypsin and DNase I at 37°C.

-

Cell Plating: The dissociated cells are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Culture Medium: Cells are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Culture Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. The medium is partially replaced every 3-4 days.

Glutamate-Induced Excitotoxicity Assay

-

Treatment: After 7-10 days in culture, primary cortical neurons are treated with Compound 1 at various concentrations (10 µM, 50 µM, 100 µM) for 24 hours.

-

Induction of Excitotoxicity: Following pre-treatment with Compound 1, glutamate is added to the culture medium to a final concentration of 50 µM for 24 hours to induce neuronal cell death.

-

Control Groups:

-

Negative Control: Cells not exposed to glutamate or Compound 1.

-

Positive Control: Cells exposed only to 50 µM glutamate.

-

Cell Viability Assessment (MTT Assay)

-

Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared in phosphate-buffered saline (PBS) at 5 mg/mL.

-

Incubation: After the 24-hour glutamate treatment, the culture medium is replaced with fresh medium containing 0.5 mg/mL MTT. The plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the glutamate-free control.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for glutamate-induced excitotoxicity and the general experimental workflow for assessing neuroprotection in vitro.

Caption: Proposed pathway of glutamate-induced excitotoxicity and putative point of intervention for Compound 1.

Caption: General experimental workflow for in vitro neuroprotection studies.

Conclusion

The available in vitro data on Compound 1, a phenylpyrrolidinone derivative, demonstrates a significant neuroprotective effect against glutamate-induced excitotoxicity in primary cortical neurons.[1] The dose-dependent increase in cell viability suggests a potential therapeutic window for this class of compounds. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of pyrrolidinone derivatives as potential neuroprotective agents. Further studies are warranted to elucidate the precise molecular mechanisms underlying these effects and to explore their efficacy in other models of neurodegeneration.

References

Navigating the Pharmacokinetic Landscape of (S)-Oxiracetam in Rodent Models: A Technical Guide

Disclaimer: Publicly available pharmacokinetic data for (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid is currently unavailable. This document provides a comprehensive overview of the pharmacokinetics of the structurally related and pharmacologically active nootropic agent, (S)-oxiracetam, in rodent models. (S)-oxiracetam is the active enantiomer of the racemic mixture oxiracetam.

Introduction

(S)-oxiracetam is a prominent member of the racetam family of nootropic compounds, recognized for its potential to enhance cognitive function. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for its development as a therapeutic agent. This technical guide synthesizes the available preclinical data on the pharmacokinetics of (S)-oxiracetam in rodent models, providing researchers, scientists, and drug development professionals with a detailed reference.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of (S)-oxiracetam in rats following oral administration. The data is derived from a stereoselective high-performance liquid chromatography (HPLC) study that compared the pharmacokinetics of the individual enantiomers and the racemic mixture.

Table 1: Pharmacokinetic Parameters of (S)-Oxiracetam in Rats after Oral Administration of Enantiopure (S)-Oxiracetam

| Parameter | Value (Mean ± SD) | Units |

| Dose | 200 | mg/kg |

| Cmax | 21.3 ± 5.0 | µg/mL |

| Tmax | 2 | h |

| AUC(0-t) | 96.7 ± 15.5 | µg·h/mL |

Table 2: Pharmacokinetic Parameters of (S)-Oxiracetam in Rats after Oral Administration of Racemic Oxiracetam

| Parameter | Value (Mean ± SD) | Units |

| Dose (Racemate) | 400 | mg/kg |

| Cmax of (S)-enantiomer | 13.2 ± 4.2 | µg/mL |

| Tmax of (S)-enantiomer | 2 | h |

| AUC(0-t) of (S)-enantiomer | 50.1 ± 16.3 | µg·h/mL |

Tissue Distribution

Studies utilizing radiolabelled [14C]-oxiracetam in rats have provided insights into its distribution within the body. Following oral administration, oxiracetam is distributed to various organs.

In a study involving oral administration of 200 mg/kg of [14C]-oxiracetam to rats, the highest concentrations of the compound were observed in the following brain regions[1]:

-

Septum Pellucidum

-

Hippocampus

-

Cerebral Cortex

-

Striatum (lowest concentration)

Whole-body autoradiography following both intravenous and oral administration of [14C]-oxiracetam in rats showed extensive distribution, with high levels in the kidney, liver, lung, and skin, and very low levels in the brain[2]. This suggests that while oxiracetam does cross the blood-brain barrier, its penetration is limited.

Metabolism and Excretion

The metabolism of oxiracetam has been investigated, and it is primarily excreted unchanged. In all species studied, the systemically available radioactivity from [14C]-oxiracetam was almost exclusively excreted in the urine as the unmetabolized parent drug[2]. The major reported metabolites of oxiracetam include beta-hydroxy-2-pyrrolidone, N-aminoacetyl-GABOB, GABOB (beta-hydroxy-GABA), and glycine[1]. It is important to note that This compound is not reported as a major metabolite of oxiracetam .

Experimental Protocols

Animal Models and Dosing

-

Species: Sprague-Dawley rats were utilized in pharmacokinetic studies.

-

Dosing:

Sample Collection

-

Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

Bioanalytical Method: Stereoselective HPLC

A stereoselective high-performance liquid chromatography (HPLC) method was developed and validated for the simultaneous determination of (S)- and (R)-oxiracetam in rat plasma[3].

-

Chromatographic System:

-

Column: Chiralpak ID

-

Mobile Phase: Hexane-ethanol-trifluoroacetic acid (78:22:0.1, v/v/v)

-

Detection: UV

-

-

Sample Preparation:

-

Plasma samples were spiked with an internal standard.

-

Proteins were precipitated.

-

The supernatant was evaporated and the residue was reconstituted for injection into the HPLC system.

-

-

Validation: The method was validated according to FDA guidelines for specificity, linearity, accuracy, precision, stability, and limit of quantification[3].

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for the pharmacokinetic analysis of (S)-oxiracetam in rats.

Signaling Pathway (Hypothetical)

As the precise signaling pathways of (S)-oxiracetam are still under investigation, a generalized logical diagram of its proposed nootropic action is presented.

Caption: Proposed mechanism of nootropic action for (S)-oxiracetam.

Conclusion

The pharmacokinetic data available for (S)-oxiracetam in rodent models indicate that it is orally absorbed, with its absorption and elimination profiles being more favorable than the (R)-enantiomer. It distributes to the brain, albeit to a limited extent, and is primarily excreted unchanged in the urine. The provided experimental protocols offer a foundation for designing further preclinical studies. Future research should focus on obtaining a more complete pharmacokinetic profile, including intravenous administration to determine absolute bioavailability, and further elucidating the metabolic pathways, even if minor, to fully characterize the disposition of this promising nootropic agent.

References

- 1. Pharmacokinetics of Oxiracetam_Chemicalbook [chemicalbook.com]

- 2. Absorption and disposition of 14C-labelled oxiracetam in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Brain entry and direct central pharmacological effects of the nootropic drug oxiracetam. Oxiracetam: brain entry and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystallographic analysis of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid and its close structural analogs. Understanding the three-dimensional arrangement of atoms in the crystalline solid-state is paramount in drug development. It influences critical physicochemical properties such as solubility, stability, and bioavailability. While a definitive crystal structure for this compound is not publicly available, this guide leverages data from its close and clinically significant analog, (S)-Oxiracetam ((S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide), to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis.

The Significance of Crystal Structure in Drug Development

The precise arrangement of molecules in a crystal lattice, known as its crystal structure, dictates many of the bulk properties of an active pharmaceutical ingredient (API). Polymorphism, the ability of a substance to exist in two or more crystalline forms that are not related by a change in chemical composition, can have profound implications for a drug's efficacy and safety. Therefore, comprehensive crystallographic analysis is a cornerstone of modern pharmaceutical science.

Experimental Protocol: From Crystal to Structure

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed atomic model. The following sections outline the typical experimental workflow.

Crystal Growth

The initial and often most challenging step is the cultivation of single crystals of sufficient size and quality for X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a saturated solution.

For instance, single crystals of S-Oxiracetam have been successfully grown from a hot acetonitrile solution.[1] The choice of solvent is critical and is often determined empirically through screening various solvents and conditions.

Data Collection: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. This non-destructive technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2]

The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure. This involves two key stages:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often the most challenging part of the process and is typically accomplished using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This is an iterative process of least-squares refinement that adjusts atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit to the observed data.

Case Study: Crystallographic Data of (S)-Oxiracetam

As a proxy for the target molecule, the crystallographic data for S-Oxiracetam is presented below. This data is derived from the scientific literature and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study.[1]

Table 1: Crystal Data and Structure Refinement for (S)-Oxiracetam

| Parameter | Value |

| Empirical Formula | C₆H₁₀N₂O₃ |

| Formula Weight | 158.16 g/mol |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 7.034(2) Å |

| b | 10.133(3) Å |

| c | 10.279(3) Å |

| α | 90° |

| β | 108.97(3)° |

| γ | 90° |

| Volume | 693.4(4) ų |

| Z | 4 |

| Density (calculated) | 1.514 Mg/m³ |

| Absorption Coefficient | 1.018 mm⁻¹ |

| F(000) | 336 |

| Data Collection | |

| Theta range for data collection | 4.34 to 66.58° |

| Index ranges | -8<=h<=8, -11<=k<=11, -12<=l<=12 |

| Reflections collected | 4856 |

| Independent reflections | 2276 [R(int) = 0.0351] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2276 / 1 / 207 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1097 |

| R indices (all data) | R1 = 0.0431, wR2 = 0.1119 |

Table 2: Selected Bond Lengths for (S)-Oxiracetam

| Bond | Length (Å) |

| O(1)-C(1) | 1.234(3) |

| O(2)-C(4) | 1.425(3) |

| O(3)-C(5) | 1.240(3) |

| N(1)-C(1) | 1.345(3) |

| N(1)-C(4) | 1.464(3) |

| N(1)-C(6) | 1.458(3) |

| N(2)-C(5) | 1.328(3) |

| C(1)-C(2) | 1.512(4) |

| C(2)-C(3) | 1.528(4) |

| C(3)-C(4) | 1.524(4) |

| C(5)-C(6) | 1.519(4) |

Table 3: Selected Bond Angles for (S)-Oxiracetam

| Atoms | Angle (°) |

| C(1)-N(1)-C(4) | 112.4(2) |

| C(1)-N(1)-C(6) | 124.5(2) |

| C(4)-N(1)-C(6) | 122.9(2) |

| O(1)-C(1)-N(1) | 125.7(2) |

| O(1)-C(1)-C(2) | 127.0(2) |

| N(1)-C(1)-C(2) | 107.3(2) |

| C(1)-C(2)-C(3) | 105.1(2) |

| C(2)-C(3)-C(4) | 103.8(2) |

| O(2)-C(4)-N(1) | 110.1(2) |

| O(2)-C(4)-C(3) | 110.6(2) |

| N(1)-C(4)-C(3) | 102.5(2) |

| O(3)-C(5)-N(2) | 123.0(2) |

| O(3)-C(5)-C(6) | 121.2(2) |

| N(2)-C(5)-C(6) | 115.8(2) |

| N(1)-C(6)-C(5) | 112.5(2) |

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of a crystal structure using single-crystal X-ray diffraction.

Conclusion

The crystal structure analysis of this compound and its analogs is a critical component of its development as a potential therapeutic agent. The detailed atomic-level information provided by single-crystal X-ray diffraction is invaluable for understanding its solid-state properties and for ensuring the consistency and quality of the drug substance. While the specific crystal structure of the title compound remains to be publicly disclosed, the methodologies and data presented for the closely related S-Oxiracetam provide a robust framework for such an analysis. This guide serves as a comprehensive resource for researchers and professionals in the pharmaceutical industry, highlighting the importance and the practical aspects of crystallographic studies in modern drug development.

References

Methodological & Application

Application Note: HPLC Quantification of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid is a key chiral intermediate and potential impurity in the synthesis of nootropic drugs such as (S)-oxiracetam. Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the reliable quantification of this compound.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected by its UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >95%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with:

-

Isocratic or Gradient Pump

-

Autosampler

-

Column Oven

-

UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions are recommended based on methods for structurally similar compounds.[1][2]

| Parameter | Recommended Condition |

| Column | Capcell pak NH2 or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (95:5, v/v), pH adjusted to 2.0 with Trifluoroacetic Acid.[1] Alternatively, an aqueous solution containing 0.2 g/L of triethylamine and acetonitrile (85:15, v/v), with the pH adjusted to 6.5 with phosphoric acid can be used.[2] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C[1] |

| Detection Wavelength | 210 nm[1] or 205 nm[2] |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Make up to the mark with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix (e.g., bulk drug, formulation, biological fluid). A general procedure for a bulk drug sample is provided below:

-

Accurately weigh a sample containing the equivalent of approximately 10 mg of this compound.

-

Transfer the sample to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below. The quantitative data presented is based on a structurally similar compound, (2-oxopyrrolidin-1-yl)acetic acid, and should be verified for the specific target analyte.[2]

Data Presentation: Quantitative Data Summary

| Validation Parameter | Result for (2-oxopyrrolidin-1-yl)acetic acid[2] |

| Linearity Range | 25 - 10,000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | 25 ng/mL |

| Accuracy (% Recovery) | To be determined |

| Precision (% RSD) | To be determined |

Mandatory Visualizations

Caption: Experimental workflow for HPLC quantification.

Caption: Logical relationship of the analytical method.

Conclusion

The described HPLC method provides a framework for the accurate and precise quantification of this compound. The protocol is based on established methods for similar compounds and should be fully validated for its intended use. This application note serves as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the development and quality control of related nootropic drugs.

References

Application Notes and Protocols: (S)-Oxiracetam as a Reference Standard in Pharmaceutical Analysis

Introduction

(S)-Oxiracetam, the active enantiomer of the nootropic drug oxiracetam, has garnered significant interest for its potential in treating cognitive disorders.[1][2] As with any pharmacologically active substance, rigorous analytical testing is crucial to ensure its quality, purity, and potency in pharmaceutical formulations. The use of a well-characterized (S)-oxiracetam reference standard is fundamental for the development and validation of analytical methods. These application notes provide detailed protocols for the analysis of (S)-oxiracetam, including its enantiomeric separation, utilizing High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of Oxiracetam

A solid understanding of the physicochemical properties of oxiracetam is essential for developing appropriate analytical methods. Oxiracetam is a polar compound with high water solubility, which influences the choice of chromatographic conditions.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O₃ | [4] |

| Molecular Weight | 158.16 g/mol | [4] |

| Melting Point | 165-168 °C | [5][6] |

| Solubility | Soluble in DMSO (Slightly, Heated), Methanol (Slightly, Heated). Very soluble in water. | [5][6] |

| pKa | 13.76 ± 0.20 (Predicted) | [5] |

Experimental Protocols

Protocol 1: Enantioselective HPLC for the Determination of (S)-Oxiracetam and (R)-Oxiracetam